molecular formula C17H17BrClFN4O7S B1255756 Selumetinib sulfate CAS No. 943332-08-9

Selumetinib sulfate

Cat. No.: B1255756
CAS No.: 943332-08-9
M. Wt: 555.8 g/mol
InChI Key: GRKFGZYYYYISDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Selumetinib sulfate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

Selumetinib sulfate, an orally active inhibitor of mitogen-activated protein kinase kinases (MEK1 and MEK2), has garnered significant attention for its biological activity in various cancers, particularly those characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. This article explores the pharmacodynamics, clinical efficacy, and case studies associated with this compound, providing a comprehensive overview of its biological activity.

Selumetinib operates primarily by inhibiting MEK1 and MEK2, critical components of the MAPK signaling pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2), leading to a cascade of effects that ultimately inhibit cellular proliferation and induce apoptosis in cancer cells. The compound binds to a unique allosteric site on MEK1/2, inducing conformational changes that lock these kinases in an inactive state, thus halting downstream signaling that promotes tumor growth .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:

  • Absorption: Selumetinib is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 4 hours.
  • Distribution: The drug exhibits a volume of distribution indicating extensive tissue distribution.
  • Metabolism: Primarily metabolized by CYP3A4 with a half-life ranging from 8 to 12 hours.
  • Excretion: Excreted mainly through feces with a lesser extent in urine .

Pharmacodynamic Effects:

  • Inhibition Potency: Selumetinib has an IC50 value of approximately 14.1 nM for MEK1/2 inhibition, demonstrating high specificity as it does not inhibit other kinases at concentrations up to 10 μM .
  • Cell Line Sensitivity: The efficacy varies significantly across different cancer cell lines, particularly influenced by the mutational status of B-Raf and Ras genes. For instance, cell lines harboring activating mutations in B-Raf or K-Ras show IC50 values less than 1 μM, while wild-type lines exhibit minimal sensitivity .

Case Studies and Clinical Trials

  • Pancreatic Adenocarcinoma:
    • A Phase II study evaluated selumetinib in patients with advanced pancreatic cancer harboring KRAS G12R mutations. Among eight patients treated, three achieved stable disease for over six months; however, no objective partial responses were noted. The median progression-free survival was 3 months .
  • Neurofibromatosis Type 1 (NF1):
    • A study focused on patients with NF1 and plexiform neurofibromas revealed that selumetinib significantly reduced tumor volume in most participants. After 12 cycles of treatment, imaging showed marked improvement in 35% of patients and subtle improvement in 43%. Notably, no patient experienced worsening symptoms during treatment .
  • Pediatric Patients:
    • In pediatric cohorts with NF1-related tumors, selumetinib demonstrated efficacy in reducing tumor size and improving quality of life metrics without significant adverse effects. Common side effects included nausea and mild skin reactions .

Summary of Findings

The following table summarizes key findings from various studies on selumetinib's biological activity:

Study FocusPatient PopulationKey Findings
Pancreatic CancerKRAS G12R mutation87.5% stable disease; median PFS: 3 months
Neurofibromatosis Type 1Adults and children with plexiform neurofibromasSignificant reduction in tumor volume; improved symptoms
Pediatric TumorsChildren with NF1Reduced tumor size; improved quality of life

Properties

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKFGZYYYYISDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClFN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241430
Record name Selumetinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943332-08-9
Record name Selumetinib sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943332089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selumetinib sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943332-08-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELUMETINIB SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807ME4B7IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sulfuric acid (1.52 ml, 27.86 mmol) was added to a stirred suspension of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide (10 g, 0.0214 mol) (obtainable as described in Example 10 of WO 03/077914, which is incorporated herein by reference and as described below) in tetrahydrofuran (THF) (62 ml) and water (8 ml) whilst maintaining a temperature of 10° C. or lower. The stirred mixture was heated to 65° C. and held for 30 minutes before filtering to remove any extraneous matter. THF (150 ml) was then added to the mixture maintaining the temperature above 60° C. The mixture was then cooled to 0-5° C. over approximately 2 hour. The resulting slurry was filtered, washed with THF (30 ml) and dried under reduced pressure at 50° C. until a constant weight was achieved, to give 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide hydrogen sulfate (9.81 g, 0.17 mol, 82% yield) as an off white crystalline solid. The material was the same as that produced in Example 1 above.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selumetinib sulfate
Reactant of Route 2
Reactant of Route 2
Selumetinib sulfate
Reactant of Route 3
Reactant of Route 3
Selumetinib sulfate
Reactant of Route 4
Reactant of Route 4
Selumetinib sulfate
Reactant of Route 5
Selumetinib sulfate
Reactant of Route 6
Selumetinib sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.